2-(Trifluoromethoxy)ethanesulfonyl chloride

Sulfonamide synthesis β-elimination vinylsulfonamide

2-(Trifluoromethoxy)ethanesulfonyl chloride (CAS 1118786-91-6), also designated as β-CF3O-ethanesulfonyl chloride, is an ω-CF3O-substituted aliphatic sulfonyl chloride with the molecular formula C3H4ClF3O3S and molecular weight 212.58 g/mol. The compound belongs to the sulfonyl chloride class, featuring a trifluoromethoxy (OCF3) group at the β-position relative to the sulfonyl chloride moiety.

Molecular Formula C3H4ClF3O3S
Molecular Weight 212.58 g/mol
CAS No. 1118786-91-6
Cat. No. B1386659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethoxy)ethanesulfonyl chloride
CAS1118786-91-6
Molecular FormulaC3H4ClF3O3S
Molecular Weight212.58 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)Cl)OC(F)(F)F
InChIInChI=1S/C3H4ClF3O3S/c4-11(8,9)2-1-10-3(5,6)7/h1-2H2
InChIKeyQAMHFLCOBQQOIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethoxy)ethanesulfonyl Chloride CAS 1118786-91-6: Technical Specification and Procurement Baseline


2-(Trifluoromethoxy)ethanesulfonyl chloride (CAS 1118786-91-6), also designated as β-CF3O-ethanesulfonyl chloride, is an ω-CF3O-substituted aliphatic sulfonyl chloride with the molecular formula C3H4ClF3O3S and molecular weight 212.58 g/mol . The compound belongs to the sulfonyl chloride class, featuring a trifluoromethoxy (OCF3) group at the β-position relative to the sulfonyl chloride moiety. The OCF3 group confers high lipophilicity (Hansch parameter π = +1.04) and high electronegativity (Pauling χ = 3.7), properties that have driven its increasing adoption in pharmaceutical and agrochemical research [1]. Commercially, the compound is available at purities of 95%–98% from multiple suppliers as a research-use-only building block .

Why 2-(Trifluoromethoxy)ethanesulfonyl Chloride Cannot Be Replaced by Generic Sulfonyl Chlorides


Substitution of 2-(trifluoromethoxy)ethanesulfonyl chloride with unsubstituted ethanesulfonyl chloride or 2-chloroethanesulfonyl chloride is not a chemically equivalent replacement. The β-OCF3 group fundamentally alters the reaction pathway: upon treatment with N-nucleophiles (amines), β-CF3O-ethanesulfonyl chloride undergoes β-elimination of trifluoromethanol, yielding vinylsulfonamides rather than the expected alkyl sulfonamides [1]. This elimination pathway is specific to the β-OCF3 substitution pattern and does not occur with non-fluorinated ethanesulfonyl chlorides or with higher homologues such as γ-CF3O-propanesulfonyl chloride, which produce the intended sulfonamides without elimination [1]. The OCF3 group also introduces substantially higher lipophilicity compared to unsubstituted analogs, with a calculated LogP increase from 0.915 (ethanesulfonyl chloride) to 2.17 (β-CF3O-ethanesulfonyl chloride) [2], directly impacting the physicochemical properties of downstream products.

2-(Trifluoromethoxy)ethanesulfonyl Chloride: Quantitative Differentiation Evidence Versus Analogs


β-Elimination Pathway in Amine Reactions: Unique Vinylsulfonamide Formation vs. γ-Homologue

When reacted with N-nucleophiles (amines), 2-(trifluoromethoxy)ethanesulfonyl chloride (β-CF3O-ethanesulfonyl chloride) undergoes β-elimination of trifluoromethanol, affording vinylsulfonamides as the reaction products rather than the expected β-CF3O-ethanesulfonamides. In contrast, the higher homologue γ-CF3O-propanesulfonyl chloride reacts normally with amines to produce the intended γ-(trifluoromethoxy)propane sulfonamides without elimination [1]. This reactivity difference is structural and positional: the β-OCF3 group creates a leaving group (CF3O⁻) that is readily eliminated, whereas the γ-OCF3 homolog retains the OCF3 functionality in the final sulfonamide product [1].

Sulfonamide synthesis β-elimination vinylsulfonamide medicinal chemistry

OCF3 Lipophilicity Enhancement: LogP Comparison Versus Non-Fluorinated Ethanesulfonyl Chloride

The trifluoromethoxy (OCF3) group confers a significant lipophilicity increase relative to non-fluorinated ethanesulfonyl chloride. The calculated LogP for 2-(trifluoromethoxy)ethanesulfonyl chloride is 2.17, compared to 0.915 for unsubstituted ethanesulfonyl chloride [1]. The OCF3 group itself contributes a Hansch lipophilicity parameter π = +1.04 to molecules, independent of the scaffold [2].

Lipophilicity LogP drug design ADME optimization

OCF3 Electronegativity: Impact on Derived Molecule Electron Density and Metabolic Stability

The OCF3 group possesses a Pauling electronegativity of χ = 3.7, earning it the designation "superhalogen" [1]. This high electronegativity is substantially greater than that of non-fluorinated alkoxy substituents (e.g., methoxy χ ≈ 3.5 for oxygen alone) and approaches that of fluorine itself (χ = 4.0). The electron-withdrawing character of OCF3 modulates the electron density of the sulfonyl chloride and derived sulfonamides, which can influence both reactivity and the metabolic stability of downstream pharmaceutical candidates. Additionally, the OCF3 group provides a highly sensitive probe for 19F NMR spectroscopy in biological media [2].

Electronegativity metabolic stability 19F NMR drug discovery

Scalable Synthesis Route: Gram-Scale Availability vs. Limited Commercial Sources of ω-CF3O Analogs

A two-step synthesis approach for ω-CF3O-substituted aliphatic sulfonyl chlorides, including 2-(trifluoromethoxy)ethanesulfonyl chloride, has been reported on 10–20 g scale via alkylation of thiourea followed by oxidative chlorination of the resulting isothiuronium salt [1]. This validated synthetic route enables in-house preparation at gram to multi-gram scale. In contrast, higher ω-CF3O aliphatic sulfonyl chlorides beyond the γ-homologue remain unreported or lack established scalable synthetic protocols, limiting their accessibility as building blocks.

Process chemistry scalability sulfonyl chloride synthesis building block procurement

Sulfonyl Fluoride vs. Chloride: Contextual Reactivity and the Limitation of Generic Substitution

In the parallel synthesis of aliphatic sulfonamides, aliphatic sulfonyl chlorides and sulfonyl fluorides exhibit divergent reactivity profiles. Aliphatic sulfonyl chlorides react efficiently with amines bearing sterically hindered amino groups, while the corresponding sulfonyl fluorides show low activity in these reactions [1]. Conversely, sulfonyl fluorides perform well with amines bearing additional functionality where chlorides fail [1]. This complementarity means that 2-(trifluoromethoxy)ethanesulfonyl chloride cannot be automatically substituted with a sulfonyl fluoride analog without altering reaction outcomes and yields.

Sulfonyl halides chemoselectivity sulfonamide synthesis SuFEx

Optimal Application Scenarios for 2-(Trifluoromethoxy)ethanesulfonyl Chloride Based on Experimental Evidence


Synthesis of Vinylsulfonamide Scaffolds via β-Elimination

2-(Trifluoromethoxy)ethanesulfonyl chloride is uniquely suited for generating vinylsulfonamide building blocks. Upon reaction with primary or secondary amines, β-elimination of trifluoromethanol occurs, directly affording vinylsulfonamides [1]. This reaction pathway is specific to the β-OCF3 substitution pattern and provides access to a valuable pharmacophore class. Researchers seeking vinylsulfonamides should select this compound over γ-CF3O-propanesulfonyl chloride, which retains the OCF3 group and yields aliphatic sulfonamides instead [1].

Drug Discovery Programs Requiring Enhanced Lipophilicity and Metabolic Stability

For medicinal chemistry programs targeting intracellular or membrane-associated protein targets, the OCF3 group provides a LogP increase of +1.26 over non-fluorinated ethanesulfonyl chloride [2] and contributes a Hansch π value of +1.04 [3]. This enhanced lipophilicity improves predicted membrane permeability of derived sulfonamides or vinylsulfonamides. Combined with the electron-withdrawing character of OCF3 (χ = 3.7) that may reduce oxidative metabolism [3], this building block is indicated for lead optimization where improved ADME properties are required.

19F NMR Probe Incorporation for Biological Studies

The trifluoromethoxy group serves as a highly sensitive probe for 19F NMR spectroscopy in biological media [3]. Researchers designing sulfonamide-based probes or inhibitor candidates can utilize 2-(trifluoromethoxy)ethanesulfonyl chloride to introduce a fluorine-containing reporter group that enables tracking of compound distribution, target engagement, or metabolic fate without requiring additional labeling steps.

Sterically Hindered Amine Sulfonylation

Based on class-level evidence for aliphatic sulfonyl chlorides, 2-(trifluoromethoxy)ethanesulfonyl chloride is expected to react efficiently with amines bearing sterically hindered amino groups, a scenario where sulfonyl fluoride analogs demonstrate low activity [4]. This makes the sulfonyl chloride the preferred reagent class when sulfonylation of hindered amine substrates is required, with the OCF3 variant providing additional lipophilicity and 19F NMR handle benefits.

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